![molecular formula C11H10N4 B14738733 2-[(2,4-Dimethylphenyl)diazenyl]propanedinitrile CAS No. 5471-70-5](/img/structure/B14738733.png)
2-[(2,4-Dimethylphenyl)diazenyl]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,4-Dimethylphenyl)diazenyl]propanedinitrile is an organic compound characterized by the presence of a diazenyl group attached to a 2,4-dimethylphenyl ring and a propanedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dimethylphenyl)diazenyl]propanedinitrile typically involves the diazotization of 2,4-dimethylaniline followed by a coupling reaction with malononitrile. The general steps are as follows:
Diazotization: 2,4-dimethylaniline is treated with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with malononitrile in the presence of a base such as sodium acetate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dimethylphenyl)diazenyl]propanedinitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile groups under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Substituted nitrile derivatives.
Scientific Research Applications
2-[(2,4-Dimethylphenyl)diazenyl]propanedinitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with specific properties.
Biological Studies: It may be used in studies involving enzyme interactions and metabolic pathways.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 2-[(2,4-Dimethylphenyl)diazenyl]propanedinitrile involves its interaction with molecular targets such as enzymes or receptors. The diazenyl group can participate in electron transfer reactions, while the nitrile groups can form hydrogen bonds or coordinate with metal ions. These interactions can modulate biological pathways and influence the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-Dimethylphenyl)diazenyl]ethanenitrile
- 2-[(2,4-Dimethylphenyl)diazenyl]butanedinitrile
- 2-[(2,4-Dimethylphenyl)diazenyl]benzonitrile
Uniqueness
2-[(2,4-Dimethylphenyl)diazenyl]propanedinitrile is unique due to its specific structural features, such as the presence of both diazenyl and propanedinitrile groups
Properties
CAS No. |
5471-70-5 |
|---|---|
Molecular Formula |
C11H10N4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-[(2,4-dimethylphenyl)diazenyl]propanedinitrile |
InChI |
InChI=1S/C11H10N4/c1-8-3-4-11(9(2)5-8)15-14-10(6-12)7-13/h3-5,10H,1-2H3 |
InChI Key |
NMPKODKUXQPSNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC(C#N)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(3-Bromophenyl)carbonyl]amino}-4-hydroxybenzoic acid](/img/structure/B14738658.png)
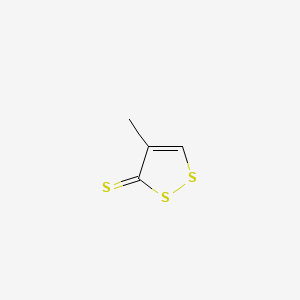
![2-Chloro-3-[2-(2-heptadecyl-4,5-dihydro-1h-imidazol-1-yl)ethoxy]naphthalene-1,4-dione](/img/structure/B14738676.png)

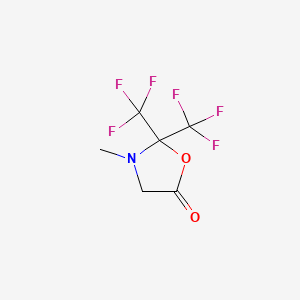
![(3Z)-3-[(2-hydroxyphenyl)-methylene]-tetrahydro-furan-2-one](/img/structure/B14738690.png)
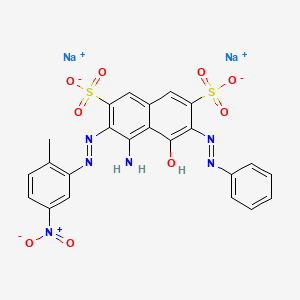
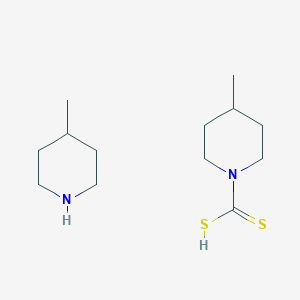
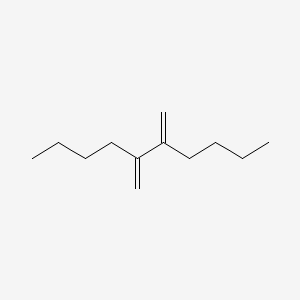
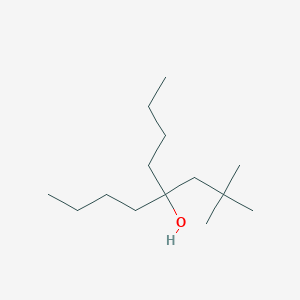


![Acetic acid, [(1-phenyl-1H-tetrazol-5-yl)thio]-, methyl ester](/img/structure/B14738742.png)

